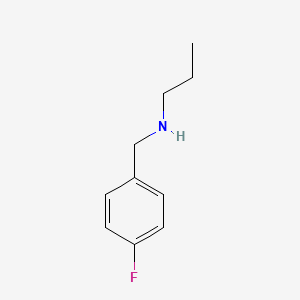

N-(4-fluorobenzyl)propan-1-amine

Übersicht

Beschreibung

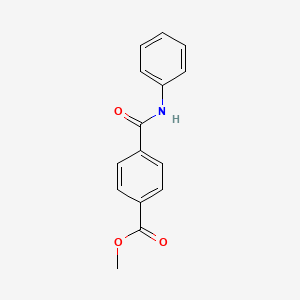

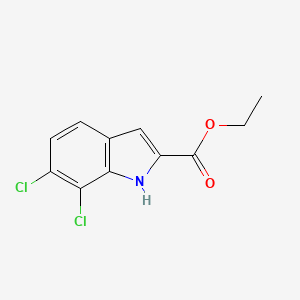

“N-(4-Fluorobenzyl)propan-1-amine” is a chemical compound that is an important building block for the synthesis of 18 F-labeled compounds . It has the CAS Number: 741698-80-6 and the Molecular Formula: C10H14FN .

Synthesis Analysis

The synthesis of “N-(4-Fluorobenzyl)propan-1-amine” involves a stirred solution of propan-1-amine in THF (Tetrahydrofuran) and MeOH (Methanol). 4-Fluorobenzaldehyde is added to this solution followed by 4 A molecular sieves. The mixture is stirred at ambient temperature for an overnight period .Molecular Structure Analysis

The molecular formula of “N-(4-Fluorobenzyl)propan-1-amine” is C10H14FN . The molecular weight of the compound is 167.2233 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Fluorobenzyl)propan-1-amine” include a density of 0.993g/cm^3, a boiling point of 217.9°C at 760 mmHg, and a refractive index of 1.49 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds related to N-(4-fluorobenzyl)propan-1-amine have been studied in various contexts. For example, the synthesis of fluoroheterocyclic ketene aminals involved fluorobenzyl ketene dithioacetals reacting with nitric acid and concentrated sulfuric acid, showcasing the reactivity of similar compounds (Li & Smith, 2001). Additionally, the hexadentate N3O3 amine phenols synthesized through KBH4 reduction of Schiff bases derived from triaminopropane and salicylaldehydes, including fluorobenzyl analogues, demonstrate the versatility of these compounds in synthesis (Liu, Wong, Rettig, & Orvig, 1993).

Applications in Imaging and Radiotracers

N-(4-fluorobenzyl)propan-1-amine and its derivatives have applications in imaging and as radiotracers. For example, [18F]4-fluorobenzyl iodide ([18F]FBI) was prepared and used in alkylation studies with nitrogen and sulfur nucleophiles for developing dopamine D1 and D2 receptor-based radiotracers (Mach et al., 1993). This highlights the role of fluorobenzyl compounds in the development of diagnostic tools.

Kinetic Studies in Organic Synthesis

Kinetic studies involving compounds similar to N-(4-fluorobenzyl)propan-1-amine are significant for understanding their behavior in organic synthesis. For instance, the kinetics of Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline, a compound that undergoes both debenzylation and defluorination, was studied to understand the factors influencing reaction pathways (Hwang, Martinelli, Gounder, & Varma, 2016).

Pharmaceutical Development

N-(4-fluorobenzyl)propan-1-amine derivatives have been investigated for their potential in pharmaceutical development. For instance, the synthesis of 2,4-diaminoquinazoline compounds, including N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, was explored for its effectiveness as an inhibitor of Mycobacterium tuberculosis growth, demonstrating the potential of fluorobenzyl amines in tuberculosis drug discovery (Odingo et al., 2014).

Coordination Polymers and Gas Sorption

Studies have also explored the use of fluorobenzyl compounds in the construction of coordination polymers. For example, coordination polymers were constructed using azamacrocyclic Ni(II) complexes and tri(4-carboxy-benzyl)amine, where variations in fluorine atom positions in azamacrocyclic ligands influenced the structures and gas sorption properties of these polymers (Jiang et al., 2012). This research highlights the role of fluorobenzyl derivatives in materials science, particularly in applications involving gas storage and separation.

Bioanalytical Applications

N-(4-fluorobenzyl)propan-1-amine derivatives have been utilized in bioanalytical applications as well. A study on the trapping of 4-fluorobenzyl chloride in human plasma using chemical derivatization followed by high-performance liquid chromatography/tandem mass spectrometry illustrates the application of fluorobenzyl compounds in bioanalytical chemistry (Yang et al., 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJDUPVWQCCQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)